Field: Medicinal Chemistry, Pharmacology
Application: Benzothiazole derivatives have been synthesized for their potential anti-tubercular activity .
Method: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
Results: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Field: Microbiology, Pharmacology
Application: Derivatives of benzothiazole have been investigated for their antimicrobial properties .
Method: The antimicrobial properties were tested against one gram-positive bacteria (Staphylococcus aureus), three gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and five fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) using serial plate dilution method .
Field: Neuropharmacology
Application: Certain benzothiazole derivatives, such as 2-amino-6-methylbenzothiazole, have been studied for their anti-tetanus activity .
Method: The anti-tetanus activity was evaluated using standard pharmacological procedures .
Field: Organic Chemistry
Application: Benzothiazole derivatives have been used in the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles .
Method: The synthesis was achieved by refluxing hydrazine carbothioamides with iodine and potassium iodide in ethanolic sodium hydroxide solution .
Results: A series of 2,5-disubstituted-1,3,4-oxadiazoles were successfully synthesized .
Field: Biochemistry, Proteomics
Application: Ethyl 6-fluoro-1,3-benzothiazol-2-ylcarbamate is a biochemical used for proteomics research .
Application: 2-Amino-6-methylbenzothiazole has been used in the preparation of 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides .
Method: The synthesis was achieved through a series of reactions starting from methyl-3-amino-4-hydroxy benzoate .
Results: A series of 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides were successfully synthesized .
Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound featuring a complex structure that incorporates both benzothiazole and thiazole moieties. This compound is characterized by the presence of a fluoro substituent on the benzothiazole ring, which is believed to enhance its biological activity. The molecular formula of this compound is CHFNOS, with a molecular weight of approximately 337.39 g/mol. It serves as a key intermediate in the synthesis of various biologically active compounds, particularly those aimed at combating infectious diseases.
These reactions highlight the versatility of ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate in organic synthesis.
Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate has shown promising biological activities, particularly in antimicrobial and anti-tubercular applications. Studies have indicated that benzothiazole derivatives exhibit significant inhibitory effects against Mycobacterium tuberculosis and various gram-positive and gram-negative bacteria. The presence of the fluoro substituent is believed to enhance these activities by improving the compound's interaction with biological targets .
The synthesis of ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves several steps:
Recent advancements have also included microwave-assisted synthesis and one-pot multicomponent reactions to improve yields and reduce reaction times .
Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate finds applications in several fields:
Interaction studies have focused on understanding how ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate interacts with biological macromolecules such as proteins and nucleic acids. These studies often employ techniques like:
Such studies are crucial for elucidating the therapeutic potential and safety profile of this compound .
Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate shares structural similarities with several other compounds that also contain benzothiazole or thiazole moieties. Here are some comparable compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Fluorobenzothiazole | Fluorine-substituted benzothiazole | Antimicrobial |
| Thiazolidine derivatives | Thiazolidine core | Antidiabetic |
| Benzothiazole derivatives | Various substitutions | Antitubercular |
| Ethyl 4-methylthiazole | Methylated thiazole | Antifungal |
Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups that enhance its biological activity against pathogens while maintaining synthetic accessibility. The incorporation of both thiazole and benzothiazole rings allows for diverse interactions within biological systems, making it a valuable candidate for further development in medicinal chemistry .